molecular formula C24H21NO5 B2962041 N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid CAS No. 596096-27-4

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid

Cat. No.: B2962041
CAS No.: 596096-27-4
M. Wt: 403.434
InChI Key: QOYRELXVQPLAAB-VXKWHMMOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The reaction proceeds at room temperature and yields the protected amino acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Yields the free amino acid.

    Coupling: Forms peptide bonds with other amino acids.

    Oxidation: Converts hydroxyl group to ketone.

    Reduction: Converts hydroxyl group to methylene.

Scientific Research Applications

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Medicinal Chemistry: In the design and synthesis of peptide-based drugs.

    Biological Studies: To study protein-protein interactions and enzyme mechanisms.

    Industrial Applications: In the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected to reveal the free amino group, which can then participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-naphthalen-1-yl-propanoic acid
  • N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-fluoro-phenyl-propionic acid

Uniqueness

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which provide versatility in peptide synthesis. The phenyl group also contributes to its distinct chemical properties and potential interactions in biological systems .

Properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRELXVQPLAAB-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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